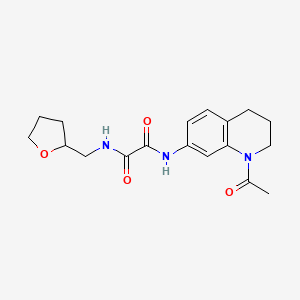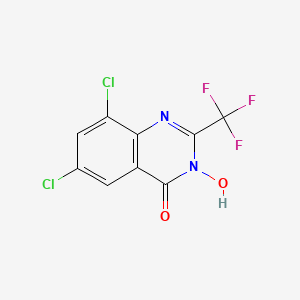
6,8-dichloro-3-hydroxy-2-(trifluoromethyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-dichloro-3-hydroxy-2-(trifluoromethyl)-4(3H)-quinazolinone, also known as 6,8-DCQ, is a quinazolinone derivative that has recently been studied for its potential biological applications. This compound has been found to have a wide range of biological activities, including antimicrobial, antifungal, insecticidal, and antiviral properties. It has also been studied as a potential therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders. Additionally, 6,8-DCQ has been used in laboratory experiments to investigate its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
6,8-Dichloro-3-hydroxy-2-(trifluoromethyl)-4(3H)-quinazolinone, a quinazolinone derivative, has been studied for its synthesis and potential derivatives. For instance, studies have described the synthesis of various 2,3-disubstituted 6-bromo-4(3H)-quinazolinones, which can be further modified to produce ethers, esters, and sulfonates through treatment with different chemical reagents (Badr, El-Sherief, & Mahmoud, 1980). This demonstrates the compound's versatility in chemical synthesis.
Pharmacological Activities
Quinazolinone derivatives, including the specific compound , have been extensively researched for various pharmacological properties. For example, some 4(3H)-quinazolinones structurally related to 2-methyl-3-o-tolyl-4(3H)-quinazolinone were synthesized and found to have significant anticonvulsant activity (Wolfe et al., 1990).
Antimicrobial and Colorimetric Applications
Quinazolinone-based reactive dyes have been synthesized, which include bromo-quinazolinone derivatives. These dyes have demonstrated good antimicrobial activity and are utilized in colorimetric studies (Patel & Patel, 2012).
Catalytic Applications
Quinazolinone derivatives have been employed as catalysts. For instance, a study on the synthesis of 4(3H)-quinazolinones used magnetic nanoparticles as a highly efficient and separable catalyst, showcasing the compound's role in facilitating chemical reactions (Dadgar & Kalkhorani, 2015).
Cytotoxic Properties
Studies on quinazolinone-triazole hybrids have shown cytotoxic effects against various cell lines, indicating potential applications in cancer research (Hassanzadeh et al., 2019).
Analytical Applications
The compound has been used in the synthesis of chemical sensors. For example, a study developed a fluorescent chemical sensor for Fe3+ ions based on a quinazolinone derivative, demonstrating its application in analytical chemistry (Zhang et al., 2007).
Propiedades
IUPAC Name |
6,8-dichloro-3-hydroxy-2-(trifluoromethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F3N2O2/c10-3-1-4-6(5(11)2-3)15-8(9(12,13)14)16(18)7(4)17/h1-2,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMAMFDGAPKQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)N(C(=N2)C(F)(F)F)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-3-hydroxy-2-(trifluoromethyl)-4(3H)-quinazolinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid](/img/structure/B3004244.png)
![8-(2-(4-benzhydrylpiperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004247.png)
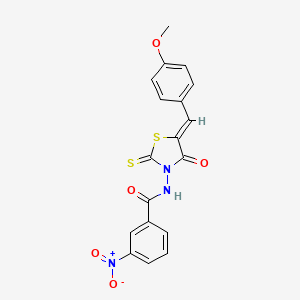
![N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B3004250.png)
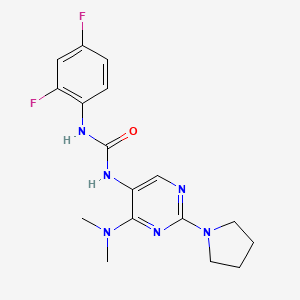




![ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3004262.png)
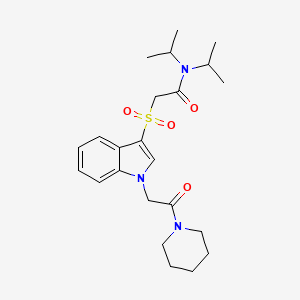
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B3004265.png)
